molecular formula C23H29N5O3S B10956914 (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10956914
M. Wt: 455.6 g/mol
InChI Key: UNZUCBMLLCHXGC-UHFFFAOYSA-N
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Description

(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core and a phenylsulfonyl piperazine moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with 4-(phenylsulfonyl)piperazine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. These compounds can interact with various biological targets, making them valuable tools for studying cellular processes .

Medicine

Medicinally, this compound has shown promise in the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a candidate for drug discovery and development, particularly in the treatment of cancer, inflammation, and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H29N5O3S

Molecular Weight

455.6 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C23H29N5O3S/c1-4-5-11-28-22-21(18(3)25-28)20(16-17(2)24-22)23(29)26-12-14-27(15-13-26)32(30,31)19-9-7-6-8-10-19/h6-10,16H,4-5,11-15H2,1-3H3

InChI Key

UNZUCBMLLCHXGC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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